9-chloroacenaphtho[1,2-b]quinoxaline
Overview
Description
9-chloroacenaphtho[1,2-b]quinoxaline is a chemical compound that has been studied for its potential applications in various fields . It is a type of 9-arylacenaphtho[1,2-b]quinoxaline, which are compounds that have been researched for their anticancer properties . The rigid, planar disc-like framework of acenapthoquinoxalines allows them to intercalate to helical DNA via π–π stacking .
Synthesis Analysis
The synthesis of 9-arylacenaphtho[1,2-b]quinoxaline analogues, which includes 9-chloroacenaphtho[1,2-b]quinoxaline, has been achieved via a Suzuki coupling reaction . This reaction has been used to introduce various aryl groups to the core moiety, extending the π-conjugation and enhancing the fluorescence properties of these compounds .Molecular Structure Analysis
The molecular structure of 9-chloroacenaphtho[1,2-b]quinoxaline is characterized by a rigid, planar disc-like framework . This structure allows the compound to intercalate to helical DNA via π–π stacking .Chemical Reactions Analysis
The chemical reactions involving 9-chloroacenaphtho[1,2-b]quinoxaline are primarily related to its synthesis. As mentioned earlier, the Suzuki coupling reaction is a key step in the synthesis of 9-arylacenaphtho[1,2-b]quinoxaline analogues .Scientific Research Applications
Anticancer Applications
9-chloroacenaphtho[1,2-b]quinoxaline has shown potential in the field of cancer research . It has been found to exhibit highly selective cytotoxicity profiles in two cancer cell lines such as MCF-7 and HeLa . The compound displayed high potency and selectivity in all the cell lines .
DNA Interaction
The compound has been explored for its interaction with calf-thymus DNA using absorption and emission techniques . It has been found to cleave DNA oxidatively without any exogenous additives .
Protein Binding
9-chloroacenaphtho[1,2-b]quinoxaline has shown protein binding ability . This has been observed by quenching of tryptophan emission in the presence of the compound using bovine serum albumin (BSA) as a model protein .
Live-Cell Imaging
The compound has been used in live-cell imaging studies . The imaging result showed clear evidence of strong cellular uptake of the compound in HeLa cell line .
Antibacterial Activity
Quinoxaline derivatives, including 9-chloroacenaphtho[1,2-b]quinoxaline, have been used for their antibacterial properties .
Antiviral Activity
Quinoxaline derivatives have also been used for their antiviral properties .
Anti-Inflammatory Activity
The compound has been used for its anti-inflammatory properties .
Antioxidant Activity
9-chloroacenaphtho[1,2-b]quinoxaline has been used for its antioxidant properties .
Mechanism of Action
Target of Action
The primary targets of 9-chloroacenaphtho[1,2-b]quinoxaline are cancer cells in the human body . The compound exploits the powerful anticancer activity of the quinoxaline and acenaphthene moieties .
Mode of Action
9-chloroacenaphtho[1,2-b]quinoxaline interacts with its targets through a process known as intercalation. The rigid, planar disc-like framework of acenapthoquinoxalines gives them the ability to intercalate to helical DNA via π–π stacking . This interaction results in changes in the DNA structure, which can lead to cell death .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to dna damage, which can trigger apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach its target sites effectively .
Result of Action
The result of 9-chloroacenaphtho[1,2-b]quinoxaline’s action is the death of cancer cells. The compound has been shown to have potent cytotoxic effects against various cancer cell lines, including human cervical cancer (HeLa), human breast cancer (MCF-7), and human brain cancer (U87MG) cells . Furthermore, the compound has been recognized as a fluorescent imaging agent, suggesting that it may also have applications in cancer diagnosis .
Future Directions
The future directions for research on 9-chloroacenaphtho[1,2-b]quinoxaline are likely to focus on further exploring its potential applications, particularly in the field of cancer therapeutics . The development of new synthetic strategies and methodologies to improve the properties of 9-arylacenaphtho[1,2-b]quinoxaline analogues may also be a focus of future research .
properties
IUPAC Name |
9-chloroacenaphthyleno[1,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2/c19-11-7-8-14-15(9-11)21-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)20-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAAKLDKYUMFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)Cl)N=C4C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291657 | |
Record name | 9-Chloroacenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62686-20-8 | |
Record name | 9-Chloroacenaphtho[1,2-b]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62686-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloroacenaphtho[1,2-b]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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